molecular formula C12H12N4O2S B5758278 4-allyl-3-(methylthio)-5-(3-nitrophenyl)-4H-1,2,4-triazole

4-allyl-3-(methylthio)-5-(3-nitrophenyl)-4H-1,2,4-triazole

Cat. No. B5758278
M. Wt: 276.32 g/mol
InChI Key: GMBHPWLXQBSOBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-allyl-3-(methylthio)-5-(3-nitrophenyl)-4H-1,2,4-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-allyl-3-(methylthio)-5-(3-nitrophenyl)-4H-1,2,4-triazole is not fully understood. However, it is believed to act by inhibiting the growth of microorganisms and cancer cells by interfering with their DNA synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-allyl-3-(methylthio)-5-(3-nitrophenyl)-4H-1,2,4-triazole have been studied extensively. The compound has been found to exhibit cytotoxic effects on cancer cells, antifungal activity against various fungal strains, and antimicrobial activity against a wide range of microorganisms.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-allyl-3-(methylthio)-5-(3-nitrophenyl)-4H-1,2,4-triazole is its broad-spectrum antimicrobial and antifungal activity. This makes it a potential candidate for the development of new antimicrobial and antifungal agents. However, the compound has some limitations, including its cytotoxicity and potential toxicity to non-target organisms.

Future Directions

There are several future directions for research on 4-allyl-3-(methylthio)-5-(3-nitrophenyl)-4H-1,2,4-triazole. One area of research is the development of new antimicrobial and antifungal agents based on the structure of the compound. Another area of research is the investigation of the compound's potential as a pesticide and herbicide. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential toxicity to non-target organisms.
Conclusion:
In conclusion, 4-allyl-3-(methylthio)-5-(3-nitrophenyl)-4H-1,2,4-triazole is a chemical compound that has potential applications in various fields. Its antimicrobial, antifungal, and anticancer activities make it a potential candidate for the development of new drugs. However, further studies are needed to fully understand the mechanism of action of the compound and its potential toxicity to non-target organisms.

Synthesis Methods

The synthesis of 4-allyl-3-(methylthio)-5-(3-nitrophenyl)-4H-1,2,4-triazole involves the reaction between 4-allyl-3-methylthio-5-nitro-1,2,4-triazole and 3-nitrobenzyl chloride in the presence of a base. This reaction results in the formation of 4-allyl-3-(methylthio)-5-(3-nitrophenyl)-4H-1,2,4-triazole.

Scientific Research Applications

4-allyl-3-(methylthio)-5-(3-nitrophenyl)-4H-1,2,4-triazole has been extensively studied for its potential applications in various fields. It has been found to exhibit antimicrobial, antifungal, and anticancer activities. The compound has also been investigated for its potential as a pesticide and herbicide.

properties

IUPAC Name

3-methylsulfanyl-5-(3-nitrophenyl)-4-prop-2-enyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2S/c1-3-7-15-11(13-14-12(15)19-2)9-5-4-6-10(8-9)16(17)18/h3-6,8H,1,7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBHPWLXQBSOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(N1CC=C)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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